Lead chloride

説明

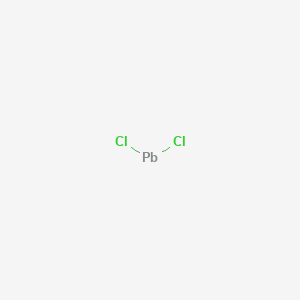

Lead chloride (PbCl₂) is an inorganic compound composed of lead (Pb²⁺) and chloride (Cl⁻) ions. It appears as a white crystalline solid under standard conditions. PbCl₂ is sparingly soluble in cold water but exhibits higher solubility in hot water or acidic solutions . Industrially, it is utilized in lead recovery processes, synthesis of lead-based pigments, and as a precursor in chemical reactions . Its hazards include toxicity to humans (reproductive harm) and environmental persistence, as classified by the EU (Toxic, Repr. Cat. 1/3; Dangerous for the environment) .

準備方法

Precipitation Methods

Reaction of Lead Nitrate with Sodium Chloride

The most widely documented method involves the double displacement reaction between lead(II) nitrate (Pb(NO₃)₂) and sodium chloride (NaCl):

White orthorhombic PbCl₂ precipitates immediately due to its low solubility ( at 20°C) . The Royal Society of Chemistry (RSC) outlines a standardized protocol:

-

Centrifuge or filter the precipitate, wash with deionized water, and dry at 60°C .

Yield : >95% purity, with residual NaNO₃ removed via recrystallization .

Alternative Soluble Lead Salts

Lead acetate (Pb(CH₃COO)₂) reacts similarly with HCl:

This method avoids nitrate byproducts but requires pH control to prevent acetic acid interference .

Acid-Base Reactions

Hydrochloric Acid and Lead Carbonate

While lead carbonate (PbCO₃) and dilute HCl theoretically produce PbCl₂:

Practical challenges arise because PbCl₂’s insolubility forms a passivation layer on PbCO₃, halting the reaction . Stirring and excess HCl (≥3 M) mitigate this by dissolving the PbCl₂ layer .

Hydrochloric Acid and Lead Oxide

Lead(II) oxide (PbO) reacts efficiently with concentrated HCl:

Upon cooling, PbCl₂ crystallizes as needles. This method is favored in industrial settings for its high throughput .

Oxidation-Reduction Methods

Lead Metal and Chlorine Gas

Direct chlorination of lead metal achieves high purity:

Reaction conditions:

-

Chlorine flow rate: 0.5 L/min for 100 g Pb

Yield : 98–99% PbCl₂, with traces of PbO removed via sublimation .

Lead Dioxide and Hydrochloric Acid

PbO₂ reduces in hot HCl:

This exothermic reaction requires fume hoods to manage chlorine gas .

Industrial-Scale Production

Galvanizing Plant Waste Processing

Bangladeshi studies demonstrate PbCl₂ recovery from zinc galvanizing waste (71.82% Pb content) :

-

Leaching : Treat waste with 6 M HCl at 80°C for 2 hours.

-

Precipitation : Cool leachate to 25°C, yielding PbCl₂ crystals.

-

Purification : Recrystallize twice using 1:3 HCl:H₂O .

Yield : 70% recovery, 93% purity .

| Parameter | Optimal Value |

|---|---|

| HCl Concentration | 6 M |

| Leaching Temperature | 80°C |

| Crystallization Temp | 25°C |

Synthesis of Lead(IV) Chloride

Though less common, PbCl₄ synthesis involves chlorinating PbCl₂ in HCl/Cl₂:

PbCl₄ decomposes above 50°C, requiring storage at -80°C .

Comparative Analysis

| Method | Purity (%) | Yield (%) | Scalability |

|---|---|---|---|

| Pb(NO₃)₂ + NaCl | >95 | 90 | Laboratory |

| Pb + Cl₂ | 98 | 99 | Industrial |

| Galvanizing Waste | 93 | 70 | Industrial |

| PbO + HCl | 90 | 85 | Both |

化学反応の分析

Lead chloride undergoes various chemical reactions, including:

Precipitation Reactions: this compound precipitates from solutions containing lead ions and chloride ions. For example, adding sodium chloride (NaCl) to a solution of lead nitrate results in the formation of this compound: [ \text{Pb(NO₃)₂} + 2\text{NaCl} \rightarrow \text{PbCl₂} + 2\text{NaNO₃} ]

Complex Formation: this compound can form complex ions in the presence of excess chloride ions, such as (\text{PbCl}_4^{2-}).

Thermal Decomposition: Upon heating, this compound decomposes to form lead oxide (PbO) and chlorine gas (Cl₂): [ \text{PbCl₂} \rightarrow \text{PbO} + \text{Cl₂} ]

科学的研究の応用

Electrochemical Applications

Lead-lead Chloride Electrodes in Geophysics

Lead chloride is integral to the development of stable electrodes used in geophysical measurements. The Pb-PbCl₂ electrode system is employed for long-term telluric recordings, crucial for geological surveys. Research indicates that the stability of these electrodes can be optimized by adjusting the ionic composition and pH of the electrolyte, particularly using a saturated solution of PbCl₂ and KCl or NaCl at a pH of 4 to 5. This configuration minimizes noise and enhances potential stability, allowing for accurate long-term measurements in various geophysical applications .

Material Science

Synthesis of Ceramics

Molten this compound serves as a precursor in the synthesis of lead titanate and barium lead titanate ceramics. These materials are significant for their ferroelectric properties, making them suitable for applications in capacitors and piezoelectric devices. The cation replacement reactions involving PbCl₂ facilitate the production of these advanced ceramics .

Infrared Transmitting Glass

this compound is also utilized in producing specialized glass types, such as infrared transmitting glass and aurene glass. The latter is characterized by its iridescent surface, achieved through a controlled heating process involving PbCl₂. This application highlights the compound's role in enhancing optical properties in material fabrication .

Environmental and Chemical Applications

Role in Water Chemistry

In aqueous solutions, this compound forms complexes that influence the chemistry of water, particularly in terms of hydrogen bonding and solubility dynamics. Studies have shown that this compound can affect the structural integrity of water by forming chloride complexes, which can have implications for biochemical detection methods .

Flame Retardant Properties

this compound has been investigated for its flame retardant capabilities, particularly in nylon wire coatings. Its application helps mitigate fire risks in various industrial settings, showcasing its utility beyond traditional chemical roles .

Case Study 1: Geophysical Measurements

A study conducted on the performance of Pb-PbCl₂ electrodes demonstrated that varying concentrations of KCl significantly impacted potential stability. By optimizing the concentration to saturation levels, researchers achieved a reduction in noise levels by 34 mV when KCl concentrations were doubled . This finding underscores the importance of precise ionic management in electrode design.

Case Study 2: Ceramic Synthesis

Research on the synthesis of lead titanate using molten PbCl₂ revealed that controlling the temperature and reaction environment was critical for achieving desired ferroelectric properties. The study illustrated how variations in PbCl₂ concentrations influenced the crystallization process and ultimately the material's performance in electronic applications .

Data Table: Applications of this compound

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Electrochemistry | Geophysical electrodes | Optimal stability at pH 4-5; reduced noise with KCl |

| Material Science | Ceramics synthesis | Used for lead titanate; critical for ferroelectricity |

| Environmental Chemistry | Water chemistry influence | Affects hydrogen bonding through chloride complexes |

| Flame Retardancy | Nylon wire coatings | Enhances fire resistance |

作用機序

Lead chloride exerts its effects primarily through its ionic nature. In aqueous solutions, this compound dissociates into lead ions (Pb²⁺) and chloride ions (Cl⁻). The lead ions can interact with various biological molecules, potentially disrupting cellular processes and enzyme functions. The exact molecular targets and pathways involved depend on the specific biological context .

類似化合物との比較

Comparison with Other Lead Halides

Lead chloride belongs to the lead halide family, which includes PbF₂, PbBr₂, and PbI₂. Key distinctions lie in their solubility, stability, and applications:

- Solubility : PbCl₂’s moderate solubility enables its use in aqueous industrial processes, unlike PbF₂ (insoluble) or PbI₂ (low solubility) .

- Environmental Behavior : PbCl₂ forms water-soluble aerosols during volcanic emissions, enhancing its atmospheric transport compared to lithophile elements (e.g., silicate-bound lead) .

Comparison with Other Metal Chlorides

Tin(II) Chloride (SnCl₂)

- Reactivity : SnCl₂ acts as a reducing agent in organic synthesis, whereas PbCl₂ is less reactive and primarily used in metallurgy .

- Toxicity : SnCl₂ is corrosive but lacks the reproductive toxicity associated with PbCl₂ .

Cadmium Chloride (CdCl₂)

生物活性

Lead chloride (PbCl₂) is an inorganic compound that has garnered attention due to its significant biological activity, particularly in toxicology and environmental science. This article delves into the biological effects of this compound, focusing on its toxicological impacts, biochemical alterations, and implications for health and ecology.

- Chemical Formula : PbCl₂

- Molecular Weight : 278.1 g/mol

- Appearance : White crystalline solid

- Solubility : Sparingly soluble in water

Toxicological Effects

This compound is recognized for its toxicity, particularly in aquatic organisms. Research indicates that even low concentrations can induce significant adverse effects on various biological parameters.

Case Studies

-

Behavioral and Hematological Effects in Labeo rohita :

- A study assessed the impact of this compound on freshwater fish Labeo rohita. Fish were exposed to varying concentrations (0.44 mg/L, 0.89 mg/L, and 1.34 mg/L) over 21 days.

- Results indicated:

-

Neurobehavioral Changes in Zebrafish :

- Chronic exposure to this compound at a concentration of 50 ppb for 30 days resulted in behavioral changes such as reduced locomotor activity and increased anxiety-like behaviors.

- Biochemical assays revealed elevated cortisol levels alongside decreased serotonin and melatonin, indicating a stress response .

- Mortality Rates in Mosquito Fish :

Biochemical Mechanisms

This compound induces toxicity through several biochemical pathways:

- Oxidative Stress : Lead exposure generates reactive oxygen species (ROS), leading to oxidative damage in cells. This mechanism is implicated in neurotoxicity and immune dysfunction.

- Neurotransmitter Disruption : Changes in neurotransmitter levels (e.g., serotonin and melatonin) have been observed, affecting behavior and cognitive functions.

- Hematopoietic Disruption : Lead interferes with hemoglobin synthesis, impacting oxygen transport in blood .

Summary of Findings

| Study Focus | Organism | Concentration | Key Findings |

|---|---|---|---|

| Behavioral Effects | Labeo rohita | 0.44 mg/L - 1.34 mg/L | Increased WBC; decreased RBC; altered liver enzymes |

| Neurobehavioral Changes | Zebrafish | 50 ppb | Elevated cortisol; reduced locomotor activity |

| Mortality Rates | Gambusia affinis | Up to 3300 mg/L | High mortality correlated with lead concentration |

Health Implications

This compound is classified as a probable carcinogen in humans, with evidence suggesting links to various cancers including lung, brain, stomach, and kidney cancers . Chronic exposure can lead to long-lasting health issues, necessitating stringent regulations on its use and disposal.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling lead chloride in laboratory settings?

this compound (PbCl₂) poses significant health risks, including toxicity via inhalation, ingestion, or skin contact. Immediate first-aid measures include:

- Inhalation : Remove to fresh air; seek medical attention if symptoms persist .

- Skin contact : Wash thoroughly with soap and water .

- Eye exposure : Rinse cautiously with water for several minutes; remove contact lenses if applicable .

- Ingestion : Do not induce vomiting; seek immediate medical assistance . Researchers must use personal protective equipment (PPE), including nitrile gloves and fume hoods, and adhere to institutional safety guidelines.

Q. What experimental methodologies are recommended for synthesizing this compound with high purity?

this compound is typically synthesized via precipitation by mixing lead nitrate (Pb(NO₃)₂) with hydrochloric acid (HCl). Key steps include:

- Precipitation : Slowly add HCl to Pb(NO₃)₂ under controlled pH (~1–2) to avoid colloidal suspensions.

- Purification : Filter and wash the precipitate with cold deionized water to remove nitrate residues.

- Drying : Use vacuum desiccation at 60–80°C to prevent hydrolysis. Methodological rigor ensures minimal contamination and reproducible yields .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound (e.g., solubility, enthalpy of formation)?

Discrepancies often arise from variations in experimental conditions (e.g., temperature, solvent ionic strength). To address these:

- Meta-analysis : Compare data across studies using systematic evidence mapping (SEM) frameworks, as outlined in methylene chloride SEM methodologies .

- Replication : Reproduce experiments under standardized conditions (e.g., IUPAC-recommended protocols).

- Computational validation : Apply density functional theory (DFT) to predict thermodynamic properties and cross-validate with empirical data.

Q. What strategies optimize the use of this compound as a catalyst in organic synthesis while minimizing environmental contamination?

Advanced catalytic applications require:

- Solvent selection : Use green solvents (e.g., ionic liquids) to enhance reactivity and reduce Pb leaching .

- Immobilization techniques : Anchor PbCl₂ on silica or polymer supports to facilitate recycling .

- Waste management : Implement chelation-precipitation methods to recover lead ions from post-reaction mixtures.

Q. How should researchers design experiments to investigate this compound’s role in perovskite solar cells?

Experimental design considerations include:

- Material characterization : Use X-ray diffraction (XRD) and scanning electron microscopy (SEM) to assess crystal structure and morphology.

- Stability testing : Expose samples to humidity and UV radiation to evaluate degradation pathways.

- Data reporting : Follow ACS standards for lab reports, including error propagation analysis .

Q. Data Contradiction and Synthesis

Q. Why do studies report conflicting data on this compound’s solubility in aqueous vs. non-polar solvents?

Solubility variations stem from solvent polarity and temperature effects. For example:

Q. What systematic approaches are effective for reviewing this compound’s environmental impact studies?

Adopt SEM strategies from methylene chloride research, including:

- Database searches : Use PubMed and ToxCenter with tailored query strings (e.g., "PbCl₂ AND environmental transport") .

- Exclusion criteria : Filter out non-peer-reviewed studies or non-English publications .

- Data extraction : Categorize findings by exposure pathways (e.g., aquatic, terrestrial) .

Q. Methodological Guidance

Q. How should spectral data (e.g., IR, NMR) for this compound complexes be analyzed to ensure accuracy?

- Baseline correction : Apply algorithms to remove noise from IR spectra.

- Reference standards : Compare NMR chemical shifts with PbCl₂-complexed ligand libraries.

- Statistical validation : Use software like OriginLab for peak deconvolution .

Q. What are best practices for reporting this compound research in academic publications?

特性

IUPAC Name |

lead(2+);dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Pb/h2*1H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSZZLVAJGOAAY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Pb+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Pb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。